DC260126

Descripción

Propiedades

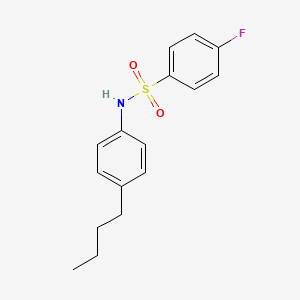

IUPAC Name |

N-(4-butylphenyl)-4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO2S/c1-2-3-4-13-5-9-15(10-6-13)18-21(19,20)16-11-7-14(17)8-12-16/h5-12,18H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGHPXKWPGIDSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346692-04-4 | |

| Record name | 346692-04-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The GPR40 Antagonist DC260126: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC260126 is a small molecule antagonist of the G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1).[1][2][3] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in mediating the effects of medium and long-chain free fatty acids (FFAs) on insulin secretion.[4] While acute activation of GPR40 by FFAs can potentiate glucose-stimulated insulin secretion (GSIS), chronic overstimulation in the context of elevated FFA levels, as seen in type 2 diabetes, is implicated in β-cell dysfunction, endoplasmic reticulum (ER) stress, and apoptosis.[2][4] this compound has been investigated as a tool to probe the function of GPR40 and as a potential therapeutic agent to protect pancreatic β-cells from the lipotoxic effects of chronic FFA exposure.[2][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on intracellular signaling pathways and its impact on β-cell function and glucose homeostasis in preclinical models.

Core Mechanism of Action: GPR40 Antagonism

This compound functions as a direct antagonist of GPR40. Its primary mechanism involves competitively binding to the receptor, thereby preventing its activation by endogenous FFA ligands. This antagonism leads to the inhibition of downstream signaling cascades that are normally initiated by GPR40 activation.

Inhibition of Gαq-Mediated Signaling

GPR40 is primarily coupled to the Gαq subunit of heterotrimeric G proteins. Upon activation by FFAs, Gαq stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This rise in intracellular Ca2+ is a key signal for insulin granule exocytosis.

This compound effectively blocks this pathway by preventing the initial activation of GPR40. This has been demonstrated through its ability to dose-dependently inhibit FFA-induced intracellular Ca2+ elevation in GPR40-expressing cells.[1][3][5]

Modulation of Downstream Effectors

The antagonism of GPR40 by this compound also impacts other downstream signaling events, including:

-

GTP-loading: this compound has been shown to reduce the GTP-loading stimulated by linoleic acid in GPR40-CHO cells, indicating a direct inhibition of G protein activation.[1][5]

-

ERK1/2 Phosphorylation: The mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of ERK1/2, is another downstream target of GPR40 activation. This compound has been demonstrated to decrease linoleic acid-stimulated ERK1/2 phosphorylation.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Agonist | Cell Line | IC50 (µM) | Reference |

| GPR40-mediated Ca²⁺ Elevation | Linoleic Acid | GPR40-CHO | 6.28 ± 1.14 | [5] |

| Oleic Acid | GPR40-CHO | 5.96 ± 1.12 | [5] | |

| Palmitoleic Acid | GPR40-CHO | 7.07 ± 1.42 | [5] | |

| Lauric Acid | GPR40-CHO | 4.58 ± 1.14 | [5] |

| Animal Model | Treatment | Duration | Key Findings | Reference |

| db/db mice | 10 mg/kg this compound (i.v.) | 21 days | - Significantly inhibited GSIS- Reduced blood insulin levels- Improved insulin sensitivity- Reduced proinsulin/insulin ratio- Reduced apoptosis of pancreatic β-cells | [4] |

| Obese Zucker rats | 6 mg/kg this compound (i.p.) | 8 weeks | - Significantly decreased serum insulin levels- Improved insulin tolerance- Increased Akt phosphorylation in the liver- No significant effect on glucose tolerance, food intake, body weight, or blood lipids | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Calcium Mobilization Assay

Protocol:

-

Cell Culture: GPR40-CHO cells are cultured in an appropriate medium and seeded into 96-well black-walled, clear-bottom plates.

-

Dye Loading: Cells are washed and then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffer at 37°C.

-

Compound Incubation: After dye loading, the cells are washed and pre-incubated with varying concentrations of this compound or vehicle control for a specified period.

-

Agonist Stimulation: The plate is then placed in a fluorescence plate reader (e.g., FlexStation), and a baseline fluorescence is recorded. An FFA agonist (e.g., linoleic acid) is then added to the wells to stimulate the GPR40 receptor.

-

Data Acquisition and Analysis: Fluorescence intensity is monitored over time. The peak fluorescence response is used to calculate the percentage of inhibition by this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

Protocol:

-

Cell Culture: MIN6 pancreatic β-cells are cultured in a suitable medium and seeded in multi-well plates.

-

Pre-incubation: Cells are washed and pre-incubated in a low-glucose Krebs-Ringer bicarbonate buffer (KRBB) to establish a basal insulin secretion rate.

-

Treatment: The pre-incubation buffer is replaced with KRBB containing low glucose, high glucose, or high glucose plus an FFA (e.g., palmitic acid) with or without this compound.

-

Sample Collection: After a defined incubation period, the supernatant is collected to measure secreted insulin.

-

Insulin Quantification: The concentration of insulin in the supernatant is determined using an ELISA kit. The results are often normalized to the total protein content of the cells in each well.

In Vivo Studies in db/db Mice

Protocol:

-

Animal Model: Male db/db mice, a model for type 2 diabetes, are used.

-

Treatment: Mice are treated daily with this compound (e.g., 10 mg/kg) or vehicle via intravenous injection for a period of 21 days.

-

Oral Glucose Tolerance Test (OGTT): After the treatment period, mice are fasted overnight and then administered an oral gavage of glucose. Blood glucose levels are measured from tail vein blood at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-gavage.

-

Insulin Tolerance Test (ITT): In a separate test, fasted mice are injected intraperitoneally with insulin, and blood glucose levels are monitored over time to assess insulin sensitivity.

-

Serum Analysis: At the end of the study, blood is collected to measure serum levels of insulin, proinsulin, and other biochemical parameters using ELISA.

-

Pancreatic Tissue Analysis: Pancreata are harvested, fixed, and sectioned for immunohistochemical analysis of β-cell mass and apoptosis (e.g., TUNEL staining).

Conclusion

This compound is a potent and specific antagonist of GPR40. Its mechanism of action is centered on the inhibition of Gαq-mediated signaling pathways, leading to a reduction in FFA-stimulated intracellular calcium mobilization, GTP-loading, and ERK1/2 phosphorylation. In preclinical models of type 2 diabetes, this compound has demonstrated the ability to protect pancreatic β-cells from dysfunction and apoptosis induced by chronic exposure to high levels of FFAs. While it may not directly lower blood glucose, its protective effects on β-cells and its ability to improve insulin sensitivity by reducing hyperinsulinemia suggest that GPR40 antagonism could be a valuable therapeutic strategy for preserving β-cell function in the management of type 2 diabetes. The detailed experimental data and protocols provided in this guide offer a comprehensive resource for researchers in the field of metabolic diseases and drug discovery.

References

- 1. Insulin secretion in MIN6 cells following glucose stimulation. [bio-protocol.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. biorxiv.org [biorxiv.org]

- 4. mmpc.org [mmpc.org]

- 5. Table 6, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

The Discovery and Development of DC260126: A GPR40 Antagonist

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of DC260126, a small molecule antagonist of the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). GPR40 has emerged as a potential therapeutic target for type 2 diabetes due to its role in mediating the effects of free fatty acids (FFAs) on pancreatic β-cell function. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical pathways and workflows to offer an in-depth resource for researchers in the field of metabolic drug discovery.

Introduction to GPR40 and its Role in Metabolism

G-protein coupled receptor 40 (GPR40) is predominantly expressed in pancreatic β-cells and plays a crucial role in modulating insulin secretion.[1] It is activated by medium- and long-chain free fatty acids (FFAs), which potentiate glucose-stimulated insulin secretion (GSIS).[1] The signaling cascade initiated by GPR40 activation primarily involves the Gαq/11 pathway, leading to increased intracellular calcium and the activation of phospholipase C (PLC).[2] While acute activation of GPR40 can be beneficial for insulin secretion, chronic overstimulation by elevated FFAs, a condition often observed in type 2 diabetes, can lead to β-cell dysfunction, lipotoxicity, and apoptosis.[3] This dual role of GPR40 has led to the exploration of both agonists and antagonists as potential therapeutic agents for type 2 diabetes.[3][4] Antagonists like this compound are being investigated for their potential to protect pancreatic β-cells from the detrimental effects of chronic FFA overexposure.[3][5]

Discovery of this compound

This compound was identified as a novel GPR40 antagonist through a discovery process that combined computational and experimental approaches. The initial phase involved virtual screening based on a homology model of the GPR40 receptor. This in silico approach allowed for the high-throughput screening of large compound libraries to identify potential ligands. Promising candidates from the virtual screen were then subjected to experimental validation using a cell-based calcium mobilization assay to confirm their antagonistic activity against GPR40. This screening cascade led to the identification of a new class of sulfonamide-based small molecule antagonists, from which this compound was selected as a lead compound for further development.

Mechanism of Action of this compound

This compound functions as a potent antagonist of GPR40.[5] Its mechanism of action has been elucidated through a series of in vitro cellular assays, which have demonstrated its ability to inhibit the downstream signaling events initiated by FFA-mediated GPR40 activation.

Inhibition of GPR40-Mediated Signaling Pathways

Activation of GPR40 by FFAs triggers a cascade of intracellular events, beginning with the coupling to the Gαq protein. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from the endoplasmic reticulum, and both DAG and Ca2+ activate Protein Kinase C (PKC). This pathway ultimately contributes to the potentiation of glucose-stimulated insulin secretion. This compound competitively binds to GPR40, preventing FFAs from activating this signaling cascade. Specifically, this compound has been shown to inhibit FFA-induced increases in intracellular Ca2+, reduce GTP-loading, and decrease the phosphorylation of ERK1/2.[6]

Quantitative In Vitro Activity

The antagonist potency of this compound has been quantified against various fatty acid-induced GPR40 activation. The half-maximal inhibitory concentration (IC50) values demonstrate its effectiveness in blocking the receptor.

| Fatty Acid Agonist | IC50 (µM) of this compound |

| Linoleic acid | 6.28[6] |

| Oleic acid | 5.96[6] |

| Palmitoleic acid | 7.07[6] |

| Lauric acid | 4.58[6] |

Preclinical Development and In Vivo Efficacy

The therapeutic potential of this compound has been evaluated in preclinical animal models of obesity and type 2 diabetes, specifically in db/db mice and obese Zucker rats. These studies have provided valuable insights into its effects on glucose homeostasis, insulin sensitivity, and pancreatic β-cell health.

Effects on Insulin Secretion and Sensitivity

In studies involving obese diabetic db/db mice, chronic administration of this compound (10 mg/kg for 21 days) resulted in a significant reduction in glucose-stimulated insulin secretion and a decrease in overall blood insulin levels.[3][7] While this did not lead to an improvement in hyperglycemia, it was associated with enhanced insulin sensitivity.[3][7] Similarly, in obese Zucker rats treated with this compound (6 mg/kg for 8 weeks), a significant decrease in serum insulin levels and improved insulin tolerance were observed.[8]

Protection of Pancreatic β-Cells

A key finding from the preclinical studies is the protective effect of this compound on pancreatic β-cells. In db/db mice, treatment with this compound led to a notable reduction in the number of apoptotic β-cells.[3] This suggests that by antagonizing GPR40, this compound can mitigate the lipotoxic effects of chronic FFA exposure and preserve β-cell mass and function.[3][5] Furthermore, this compound was shown to protect MIN6 β-cells from palmitate-induced endoplasmic reticulum (ER) stress and apoptosis in vitro.[3][5]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the development of this compound.

In Vitro Assays

-

Calcium Mobilization Assay:

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human GPR40 (GPR40-CHO).

-

Methodology: GPR40-CHO cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The baseline fluorescence is measured, followed by the addition of a GPR40 agonist (e.g., linoleic acid) in the presence of varying concentrations of this compound. The change in intracellular calcium concentration is monitored in real-time using a fluorescence plate reader. The IC50 values are calculated from the concentration-response curves.

-

-

GTPγS Binding Assay:

-

Preparation: Cell membranes are prepared from GPR40-CHO cells.

-

Methodology: The assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation. Cell membranes are incubated with a GPR40 agonist, [35S]GTPγS, and varying concentrations of this compound. The amount of bound [35S]GTPγS is quantified by scintillation counting. A decrease in [35S]GTPγS binding in the presence of this compound indicates antagonist activity.

-

-

ERK1/2 Phosphorylation Assay:

-

Cell Line: GPR40-CHO cells.

-

Methodology: Cells are stimulated with a GPR40 agonist in the presence or absence of this compound for a specified time. Cells are then lysed, and the levels of phosphorylated ERK1/2 and total ERK1/2 are determined by Western blotting using specific antibodies. A reduction in the ratio of phosphorylated ERK1/2 to total ERK1/2 indicates inhibition of the signaling pathway.

-

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay:

-

Cell Line: MIN6 pancreatic β-cells.

-

Methodology: MIN6 cells are cultured and then pre-incubated in a low-glucose buffer. The cells are then stimulated with a high-glucose buffer in the presence of a fatty acid (e.g., palmitic acid) and varying concentrations of this compound. The amount of insulin secreted into the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

-

In Vivo Studies

-

Animal Models:

-

Oral Glucose Tolerance Test (OGTT):

-

Protocol: Animals are fasted overnight. A baseline blood glucose level is measured, and then a bolus of glucose (e.g., 2 g/kg) is administered orally. Blood glucose levels are then measured at various time points (e.g., 15, 30, 60, 120 minutes) post-glucose administration.

-

-

Insulin Tolerance Test (ITT):

-

Protocol: After a brief fasting period, animals are administered an intraperitoneal injection of insulin (e.g., 0.75 U/kg). Blood glucose levels are measured at several time points (e.g., 15, 30, 45, 60 minutes) after the insulin injection to assess insulin sensitivity.

-

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

-

Purpose: To detect and quantify apoptosis in pancreatic tissue.

-

Methodology: Pancreatic tissue sections are fixed and permeabilized. The TUNEL assay kit is used to label the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis. The number of TUNEL-positive (apoptotic) β-cells is then quantified by microscopy.

-

Conclusion

This compound is a novel, small-molecule antagonist of GPR40 discovered through a combination of virtual screening and experimental validation. In vitro studies have confirmed its mechanism of action by demonstrating its ability to block FFA-induced GPR40 signaling pathways. Preclinical studies in rodent models of type 2 diabetes have shown that while this compound may not directly lower blood glucose levels, it can improve insulin sensitivity and, importantly, protect pancreatic β-cells from apoptosis induced by chronic exposure to high levels of free fatty acids. These findings suggest that GPR40 antagonists like this compound hold therapeutic potential for preserving β-cell function and preventing the progression of type 2 diabetes, particularly in the early stages of the disease. Further research is warranted to fully elucidate the long-term benefits and clinical applicability of this therapeutic strategy.

References

- 1. Insulin secretion in MIN6 cells following glucose stimulation. [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Insulin secretion assays in an engineered MIN6 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a small-molecule antagonist of GPR40, improves insulin tolerance but not glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mmpc.org [mmpc.org]

- 6. ris.utwente.nl [ris.utwente.nl]

- 7. researchgate.net [researchgate.net]

- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DC260126 in Free Fatty Acid Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC260126 is a potent and selective antagonist of the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). This receptor is a key player in nutrient sensing and metabolic regulation, primarily activated by medium and long-chain free fatty acids (FFAs). Activation of GPR40 in pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS). This compound, by inhibiting this pathway, serves as a critical tool for investigating the physiological and pathophysiological roles of GPR40. This document provides a comprehensive overview of the mechanism of action of this compound, its effects on intracellular signaling, and detailed protocols for key experimental assays.

Introduction to this compound and GPR40

Free Fatty Acid Receptor 1 (GPR40) is a G protein-coupled receptor that is highly expressed in pancreatic β-cells, as well as in the brain and gastrointestinal endocrine cells. It functions as a sensor for medium and long-chain FFAs. Upon activation by FFAs, GPR40 couples to the Gq/11 protein, initiating a signaling cascade that leads to an increase in intracellular calcium and potentiation of insulin secretion in a glucose-dependent manner.[1][2] This glucose dependency makes GPR40 an attractive therapeutic target for type 2 diabetes, as agonists could enhance insulin secretion with a reduced risk of hypoglycemia.[1][2]

This compound is a small molecule antagonist of GPR40.[3][4][5][6] It is a valuable chemical probe for elucidating the roles of GPR40 in various physiological processes, including metabolic regulation and β-cell function.[7]

Mechanism of Action of this compound

This compound competitively inhibits the binding of FFAs to GPR40, thereby blocking the downstream signaling cascade. This antagonistic action prevents the FFA-induced potentiation of glucose-stimulated insulin secretion.[3][5][6]

GPR40 Signaling Pathway

The activation of GPR40 by free fatty acids initiates a well-characterized signaling pathway that culminates in the potentiation of insulin secretion from pancreatic β-cells. This compound acts by blocking the initial step of this cascade.

Caption: GPR40 Signaling Pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory potency of this compound has been quantified against various fatty acid-induced GPR40 activations.

| Agonist (Fatty Acid) | IC50 of this compound (μM) | Reference |

| Linoleic acid | 6.28 ± 1.14 | [3][4][8] |

| Oleic acid | 5.96 ± 1.12 | [3][4] |

| Palmitoleic acid | 7.07 ± 1.42 | [3][4] |

| Lauric acid | 4.58 ± 1.14 | [3][4] |

| General GPR40 Antagonism | 6.58 | [9] |

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of this compound.

Intracellular Calcium Flux Assay

This assay measures the ability of this compound to inhibit FFA-induced increases in intracellular calcium concentration in GPR40-expressing cells.

Objective: To determine the IC50 of this compound for the inhibition of GPR40-mediated calcium mobilization.

Materials:

-

GPR40-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing human GPR40)

-

Cell culture medium (e.g., DMEM/F12)

-

Fetal Bovine Serum (FBS)

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM)

-

Pluronic F-127

-

This compound

-

GPR40 agonist (e.g., Linoleic acid)

-

96- or 384-well black-walled, clear-bottom microplates

-

Fluorescence microplate reader with kinetic reading capabilities and automated liquid handling (e.g., FlexStation)

Protocol:

-

Cell Plating:

-

Seed GPR40-expressing cells into a 96- or 384-well microplate at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

-

Dye Loading:

-

Prepare a dye-loading solution by dissolving the calcium-sensitive dye in DMSO and then diluting it in HBSS containing Pluronic F-127.

-

Aspirate the cell culture medium from the plate and add the dye-loading solution to each well.

-

Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in HBSS.

-

Add the this compound dilutions to the appropriate wells and incubate for 10-15 minutes at room temperature.

-

-

Agonist Stimulation and Fluorescence Reading:

-

Prepare the GPR40 agonist solution in HBSS.

-

Place the plate in a fluorescence microplate reader and initiate kinetic reading (Excitation/Emission wavelengths appropriate for the chosen dye, e.g., ~490/525 nm for Fluo-8).

-

After establishing a stable baseline fluorescence, use the instrument's automated liquid handler to add the GPR40 agonist to all wells.

-

Continue to record the fluorescence intensity for at least 120 seconds to capture the peak calcium response.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔRFU) for each well by subtracting the baseline fluorescence from the peak fluorescence.

-

Plot the ΔRFU against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Experimental workflow for the intracellular calcium flux assay.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is used to assess the effect of this compound on insulin secretion from pancreatic β-cells (e.g., MIN6 cells or isolated pancreatic islets) in response to glucose and FFAs.

Objective: To demonstrate that this compound inhibits FFA-potentiated glucose-stimulated insulin secretion.

Materials:

-

MIN6 cells or isolated pancreatic islets

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA

-

Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.7 mM)

-

This compound

-

Free fatty acid (e.g., Palmitic acid)

-

Insulin ELISA kit

-

24-well plates

Protocol:

-

Cell Preparation:

-

For isolated islets, culture them overnight after isolation.

-

For MIN6 cells, seed them in 24-well plates and grow to ~80% confluency.

-

-

Pre-incubation:

-

Wash the cells/islets with KRB buffer containing low glucose (2.8 mM).

-

Pre-incubate in low glucose KRB buffer for 1-2 hours at 37°C to allow insulin secretion to return to basal levels.

-

-

Incubation with Test Compounds:

-

Prepare KRB buffer with low glucose (2.8 mM) and high glucose (16.7 mM).

-

For each glucose concentration, prepare treatment groups: vehicle control, FFA alone, this compound alone, and FFA + this compound.

-

Aspirate the pre-incubation buffer and add the respective treatment solutions to the wells.

-

Incubate for 1-2 hours at 37°C.

-

-

Sample Collection:

-

After incubation, collect the supernatant from each well.

-

Centrifuge the supernatant to remove any cellular debris.

-

-

Insulin Quantification:

-

Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the secreted insulin to the total protein content or per islet.

-

Compare the insulin secretion levels between the different treatment groups.

-

Caption: Workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.

In Vivo Effects of this compound

Studies in animal models of obesity and type 2 diabetes have demonstrated the in vivo efficacy of this compound. In obese diabetic (db/db) mice and obese Zucker rats, administration of this compound has been shown to:

-

Reduce the number of apoptotic pancreatic β-cells, suggesting a protective effect against β-cell dysfunction.[3][5][7]

These findings highlight the potential of GPR40 antagonism as a therapeutic strategy for conditions characterized by hyperinsulinemia and β-cell stress.

Conclusion

This compound is an indispensable pharmacological tool for the study of GPR40. Its ability to selectively antagonize this receptor has been instrumental in delineating the role of FFA signaling in insulin secretion and metabolic homeostasis. The data and protocols presented in this guide provide a framework for researchers to effectively utilize this compound in their investigations into the complex biology of free fatty acid receptors.

References

- 1. GPR40 - Proteopedia, life in 3D [proteopedia.org]

- 2. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. rndsystems.com [rndsystems.com]

- 6. DC 260126 | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]

- 7. This compound: A Small-Molecule Antagonist of GPR40 that Protects against Pancreatic β-Cells Dysfunction in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. axonmedchem.com [axonmedchem.com]

The Impact of DC260126 on Insulin Secretion Pathways: A Technical Guide

An in-depth analysis of the GPR40 antagonist DC260126, detailing its mechanism of action, impact on insulin secretion, and the experimental protocols for its evaluation.

This technical guide provides a comprehensive overview of the small molecule this compound and its role as an antagonist of the G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1). For researchers, scientists, and drug development professionals, this document outlines the core impact of this compound on insulin secretion pathways, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling cascades.

Introduction to this compound and its Target: GPR40

This compound is a potent and selective antagonist of GPR40, a receptor predominantly expressed in pancreatic β-cells.[1][2][3] GPR40 is activated by medium and long-chain free fatty acids (FFAs), playing a crucial role in FFA-mediated potentiation of glucose-stimulated insulin secretion (GSIS).[4][5] While acute activation of GPR40 can enhance insulin release, chronic stimulation by elevated FFAs, a condition often seen in type 2 diabetes, is associated with β-cell dysfunction and lipotoxicity.[4][6] Antagonism of GPR40 by molecules like this compound presents a therapeutic strategy to mitigate the detrimental effects of chronic FFA overexposure on pancreatic β-cells.[4][7]

Mechanism of Action of this compound

This compound exerts its effects by competitively binding to GPR40, thereby blocking the downstream signaling cascade initiated by FFAs. The established mechanism involves the inhibition of Gαq/11 protein activation, which in turn prevents the activation of phospholipase C (PLC).[8] This blockade abrogates the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), key second messengers that lead to intracellular calcium mobilization from the endoplasmic reticulum and protein kinase C (PKC) activation, respectively.[5][9] The ultimate consequence of GPR40 antagonism by this compound is a reduction in the potentiation of insulin secretion that is normally induced by FFAs.[1][10]

Quantitative Impact of this compound on Insulin Secretion

Experimental data from both in vitro and in vivo studies have quantified the inhibitory effects of this compound on insulin secretion pathways.

In Vitro Efficacy

In cell-based assays, this compound has been shown to dose-dependently inhibit the effects of various free fatty acids on GPR40.

| Parameter | Agonist (FFA) | IC50 (μM) | Cell Line | Reference |

| GPR40-mediated Ca²⁺ Elevation | Linoleic Acid | 6.28 ± 1.14 | GPR40-CHO | [3] |

| GPR40-mediated Ca²⁺ Elevation | Oleic Acid | 5.96 ± 1.12 | GPR40-CHO | [3] |

| GPR40-mediated Ca²⁺ Elevation | Palmitoleic Acid | 7.07 ± 1.42 | GPR40-CHO | [3] |

| GPR40-mediated Ca²⁺ Elevation | Lauric Acid | 4.58 ± 1.14 | GPR40-CHO | [3] |

Table 1: In Vitro Inhibitory Concentrations of this compound

In Vivo Efficacy in Diabetic Animal Models

Studies in db/db mice, a model of type 2 diabetes, have demonstrated the significant impact of this compound on insulin homeostasis.

| Parameter | Vehicle | This compound (10 mg/kg) | % Change | p-value | Reference |

| Fasted Serum Insulin (ng/mL) | ~3.5 | ~2.0 | ↓ ~43% | < 0.05 | [11] |

| Glucose-Stimulated Insulin Secretion (AUC) | ~350 | ~200 | ↓ ~43% | < 0.05 | [10] |

| Proinsulin/Insulin Ratio | ~0.8 | ~0.4 | ↓ ~50% | < 0.05 | [4] |

Table 2: Effects of this compound on Insulin Parameters in db/db Mice (21-day treatment)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments used to evaluate the effects of this compound.

In Vivo Study in db/db Mice

This protocol outlines the methodology for assessing the long-term effects of this compound in a diabetic mouse model.[4]

Animals: Male C57BL/KsJ-Lepdb (db/db) mice are used.[1]

Treatment:

-

At nine weeks of age, divide mice into two groups: vehicle control and this compound treatment.[1]

-

Administer this compound at a dose of 10 mg/kg body weight or vehicle (e.g., 5% DMSO in PBS) via tail vein injection once daily for 21 days.[1][4]

Oral Glucose Tolerance Test (OGTT) and Insulin Secretion:

-

After 21 days of treatment, fast the mice for 12 hours.[11]

-

Administer glucose orally (2 g/kg body weight).[10]

-

Collect blood samples from the tail vein at 0, 20, 40, 60, 90, and 120 minutes post-glucose administration.[10]

-

Measure blood glucose levels using a glucometer.

-

Separate serum and measure insulin concentrations using an ELISA kit.[11]

Data Analysis: Calculate the area under the curve (AUC) for both glucose and insulin to assess glucose tolerance and insulin secretion, respectively.[10]

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

This protocol describes how to measure the effect of this compound on FFA-potentiated insulin secretion in a pancreatic β-cell line.

Cell Culture:

-

Culture MIN6 cells in DMEM supplemented with 15% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Seed cells in 24-well plates and grow to 80-90% confluency.

GSIS Assay:

-

Wash cells twice with Krebs-Ringer Bicarbonate (KRB) buffer.

-

Pre-incubate cells for 1 hour at 37°C in KRB buffer containing 2.8 mM glucose.

-

Aspirate the pre-incubation buffer and add fresh KRB buffer with the following conditions for 1 hour at 37°C:

-

Basal: 2.8 mM glucose

-

Stimulated: 20 mM glucose

-

FFA-potentiated: 20 mM glucose + FFA (e.g., 100 µM palmitic acid)

-

Inhibition: 20 mM glucose + FFA + varying concentrations of this compound

-

-

Collect the supernatant and centrifuge to remove any detached cells.

-

Measure insulin concentration in the supernatant using an insulin ELISA kit.

-

Lyse the cells and measure total protein content for normalization of insulin secretion data.

Signaling Pathways Modulated by this compound

As an antagonist of GPR40, this compound directly modulates the signaling pathway initiated by free fatty acids in pancreatic β-cells. By inhibiting GPR40, this compound prevents the downstream cascade that ultimately leads to the potentiation of insulin release.

Conclusion

This compound is a valuable research tool for investigating the role of GPR40 in insulin secretion and β-cell function. As a potent antagonist, it effectively blocks FFA-mediated potentiation of GSIS by inhibiting the GPR40 signaling pathway. The provided data and protocols offer a solid foundation for further research into the therapeutic potential of GPR40 antagonism in the context of type 2 diabetes and other metabolic disorders characterized by dysregulated insulin secretion. The ability of this compound to reduce hyperinsulinemia and improve the proinsulin-to-insulin ratio in preclinical models suggests that targeting this pathway could be beneficial in preserving β-cell function and mitigating insulin resistance.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Olive Oil Lipophenols Induce Insulin Secretion in 832/13 β-Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. This compound: A Small-Molecule Antagonist of GPR40 that Protects against Pancreatic β-Cells Dysfunction in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Chronic activation of GPR40 does not negatively impact upon BRIN-BD11 pancreatic β-cell physiology and function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. axonmedchem.com [axonmedchem.com]

- 8. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Unraveling the Antagonistic Binding of DC260126 to GPR40: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a significant therapeutic target for type 2 diabetes due to its role in mediating fatty acid-stimulated insulin secretion.[1][2] The small molecule DC260126 has been identified as a potent antagonist of GPR40, offering a valuable tool for probing the receptor's function and a potential lead structure for drug development.[2][3] This technical guide provides a comprehensive overview of the structural and functional aspects of the this compound-GPR40 interaction. While a definitive co-crystal or cryo-electron microscopy (cryo-EM) structure of the this compound-GPR40 complex is not publicly available, this document synthesizes the current understanding of its binding through functional data, outlines the signaling pathways modulated by this antagonism, and details the experimental protocols used for its characterization.

Introduction to GPR40 and the Role of this compound

GPR40 is primarily expressed in pancreatic β-cells and is activated by medium- and long-chain free fatty acids (FFAs).[1][2] This activation potentiates glucose-stimulated insulin secretion (GSIS), making GPR40 an attractive target for the development of novel anti-diabetic therapies.[1] Conversely, antagonists of GPR40, such as this compound, are crucial for elucidating the physiological and pathological roles of the receptor.[2][3] this compound has been shown to protect pancreatic β-cells from dysfunction and improve insulin sensitivity in animal models, suggesting a complex role for GPR40 signaling in metabolic diseases.[4][5][6]

Quantitative Analysis of this compound Antagonism

The antagonistic potency of this compound has been quantified through various in vitro assays, primarily by measuring its ability to inhibit FFA-induced intracellular calcium mobilization. The half-maximal inhibitory concentration (IC50) values demonstrate its effectiveness against a range of GPR40 agonists.

| Agonist (Fatty Acid) | IC50 of this compound (µM) | Cell Line | Reference |

| Linoleic Acid | 6.28 ± 1.14 | GPR40-CHO | [3] |

| Oleic Acid | 5.96 ± 1.12 | GPR40-CHO | [3] |

| Palmitoleic Acid | 7.07 ± 1.42 | GPR40-CHO | [3] |

| Lauric Acid | 4.58 ± 1.14 | GPR40-CHO | [3] |

| General | 6.58 | Not Specified | [4] |

Table 1: Inhibitory Potency of this compound on GPR40-mediated Calcium Elevation. This table summarizes the reported IC50 values of this compound against calcium influx stimulated by various fatty acid agonists in cells expressing GPR40.

GPR40 Signaling Pathway and Mechanism of this compound Inhibition

Activation of GPR40 by its agonist ligands initiates a signaling cascade predominantly through the Gαq/11 family of G proteins.[3][7] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[7] This rise in intracellular calcium is a key signal for the potentiation of insulin secretion.[2]

This compound exerts its antagonistic effect by binding to GPR40 and preventing the conformational changes necessary for Gαq/11 activation upon agonist binding. This blockade inhibits the entire downstream signaling cascade, including GTP-loading of the Gα subunit, PLC activation, IP3 production, and subsequent calcium mobilization.[1][8] Furthermore, this compound has been shown to reduce agonist-stimulated phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), another downstream signaling event linked to GPR40 activation.[1][9]

Figure 1: GPR40 Signaling Pathway and this compound Inhibition. This diagram illustrates the Gαq/11-mediated signaling cascade initiated by FFA binding to GPR40, leading to insulin secretion. This compound acts as an antagonist, blocking the initial activation of the receptor.

Experimental Protocols

The characterization of this compound and its interaction with GPR40 relies on a suite of well-established cellular and biochemical assays. The following sections provide detailed methodologies for key experiments.

Calcium Mobilization Assay

This assay is fundamental for quantifying the agonist and antagonist activity at Gq-coupled receptors like GPR40.[10]

Principle: Changes in intracellular calcium concentration are measured using a calcium-sensitive fluorescent dye. Agonist activation of GPR40 leads to an increase in intracellular calcium, which is detected as an increase in fluorescence. Antagonists inhibit this fluorescence increase.

Methodology:

-

Cell Culture: CHO or HEK293 cells stably expressing human GPR40 are cultured in appropriate media. Cells are seeded into 384-well plates and incubated overnight.[11]

-

Dye Loading: The culture medium is replaced with an assay buffer containing a calcium-sensitive dye (e.g., Fluo-8 AM). The plate is incubated to allow for dye loading into the cells.[11]

-

Compound Addition: Test compounds (agonists or antagonists like this compound) are added to the wells. For antagonist testing, cells are pre-incubated with the antagonist before the addition of a known GPR40 agonist.

-

Fluorescence Reading: The plate is placed in a fluorescence microplate reader (e.g., FLIPR or FlexStation). The change in fluorescence intensity over time is recorded, reflecting the change in intracellular calcium concentration.[12]

-

Data Analysis: The fluorescence signal is normalized, and dose-response curves are generated to calculate EC50 (for agonists) or IC50 (for antagonists) values.

Figure 2: Workflow for a Calcium Mobilization Assay. This diagram outlines the key steps involved in assessing the antagonistic activity of this compound on GPR40 using a fluorescence-based calcium flux assay.

GTPγS Binding Assay

This functional assay directly measures the activation of G proteins by a GPCR.[13]

Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, is used to quantify this activation. Antagonists prevent the agonist-induced increase in [³⁵S]GTPγS binding.[14]

Methodology:

-

Membrane Preparation: Membranes from cells overexpressing GPR40 are prepared by homogenization and centrifugation.[15]

-

Assay Setup: In a 96-well plate, cell membranes are incubated with assay buffer, GDP, the test compound (this compound), and a GPR40 agonist.[15]

-

Reaction Initiation: The binding reaction is initiated by the addition of [³⁵S]GTPγS.

-

Incubation: The plate is incubated to allow for [³⁵S]GTPγS binding to the Gα subunits.

-

Termination and Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound [³⁵S]GTPγS, typically by rapid filtration through a filter plate.[13]

-

Detection: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is determined, and the data are analyzed to assess the effect of the antagonist on agonist-stimulated G protein activation.

Figure 3: Workflow for a [³⁵S]GTPγS Binding Assay. This diagram shows the procedure for measuring the inhibition of GPR40-mediated G protein activation by this compound.

ERK1/2 Phosphorylation Assay

This assay measures a downstream signaling event following GPR40 activation.[16]

Principle: Activation of GPR40 can lead to the phosphorylation and activation of ERK1/2. The level of phosphorylated ERK (p-ERK) can be quantified using methods such as Western blotting or homogeneous time-resolved fluorescence (HTRF) assays.[17][18]

Methodology (Western Blotting):

-

Cell Treatment: GPR40-expressing cells are treated with this compound followed by a GPR40 agonist for a specific time.

-

Cell Lysis: The cells are lysed to release cellular proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

-

Immunoblotting: The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The same membrane can be stripped and re-probed with an antibody for total ERK1/2 as a loading control.[17]

-

Detection: The signal is detected using a chemiluminescent substrate.

-

Densitometry: The band intensities are quantified to determine the ratio of p-ERK to total ERK.

Figure 4: Workflow for an ERK1/2 Phosphorylation Western Blot Assay. This flowchart depicts the steps to measure the inhibitory effect of this compound on GPR40-mediated ERK1/2 phosphorylation.

Conclusion and Future Directions

This compound is a well-characterized antagonist of GPR40, effectively inhibiting agonist-induced Gαq/11 signaling and downstream events such as calcium mobilization and ERK1/2 phosphorylation. The quantitative data and functional assays detailed in this guide provide a solid foundation for its use as a pharmacological tool to study GPR40 biology.

The primary gap in our understanding remains the lack of high-resolution structural information of the this compound-GPR40 complex. Future efforts in co-crystallization or cryo-EM studies are imperative to elucidate the precise binding site and the molecular determinants of its antagonistic action. Such structural insights would not only deepen our fundamental understanding of GPR40 pharmacology but also pave the way for the rational design of next-generation GPR40 modulators with improved therapeutic profiles.

References

- 1. selleckchem.com [selleckchem.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. G protein-coupled receptor (GPR)40-dependent potentiation of insulin secretion in mouse islets is mediated by protein kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. axonmedchem.com [axonmedchem.com]

- 5. This compound: A Small-Molecule Antagonist of GPR40 that Protects against Pancreatic β-Cells Dysfunction in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. apexbt.com [apexbt.com]

- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 11. Assay in Summary_ki [w.bindingdb.org]

- 12. researchgate.net [researchgate.net]

- 13. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

pharmacokinetic and pharmacodynamic properties of DC260126

An In-depth Technical Guide on the Pharmacokinetic and Pharmacodynamic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC260126 is a small molecule antagonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4] GPR40 is predominantly expressed in pancreatic β-cells and is implicated in the regulation of insulin secretion stimulated by free fatty acids (FFAs).[5][6] This technical guide provides a comprehensive overview of the publicly available data on the pharmacodynamic and pharmacokinetic properties of this compound. While detailed pharmacokinetic parameters are not extensively documented in the public domain, this guide synthesizes the known pharmacodynamic effects and the experimental methodologies used to elucidate them.

Pharmacokinetic Properties

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Route of Administration | Reference |

| Bioavailability | Data not available | - | - | - |

| Half-life (t½) | Data not available | - | - | - |

| Peak Plasma Concentration (Cmax) | Data not available | - | - | - |

| Time to Peak Concentration (Tmax) | Data not available | - | - | - |

| Clearance (CL) | Data not available | - | - | - |

| Volume of Distribution (Vd) | Data not available | - | - | - |

Pharmacodynamic Properties

This compound exerts its biological effects primarily through the antagonism of GPR40. Its pharmacodynamic profile has been characterized in various in vitro and in vivo models.

Mechanism of Action

This compound is a potent and selective antagonist of GPR40.[2] It competitively inhibits the binding of fatty acid ligands to the receptor, thereby blocking downstream signaling pathways. This antagonistic activity has been demonstrated through the inhibition of FFA-induced intracellular calcium mobilization, a key event in GPR40 signaling.[2][3][7]

In Vitro Studies

-

Inhibition of Calcium Mobilization: this compound dose-dependently inhibits GPR40-mediated increases in intracellular calcium levels stimulated by various fatty acids, including linoleic acid, oleic acid, palmitoleic acid, and lauric acid.[2][3][7]

-

Modulation of Downstream Signaling: In GPR40-expressing CHO cells, this compound has been shown to reduce GTP-loading and the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) that is stimulated by linoleic acid.[2]

-

Inhibition of Insulin Secretion: In MIN6 pancreatic β-cells, this compound suppresses palmitic acid-potentiated glucose-stimulated insulin secretion (GSIS).[2]

-

Gene Expression: It has also been observed to negatively regulate GPR40 mRNA expression induced by oleic acid in Min6 cells.[2]

Table 2: In Vitro Activity of this compound

| Assay | Cell Line | Stimulant | Parameter | Value (IC50) | Reference |

| Calcium Mobilization | GPR40-CHO | Linoleic Acid | Inhibition of Ca2+ elevation | 6.28 µM | [2] |

| Calcium Mobilization | GPR40-CHO | Oleic Acid | Inhibition of Ca2+ elevation | 5.96 µM | [2] |

| Calcium Mobilization | GPR40-CHO | Palmitoleic Acid | Inhibition of Ca2+ elevation | 7.07 µM | [2] |

| Calcium Mobilization | GPR40-CHO | Lauric Acid | Inhibition of Ca2+ elevation | 4.58 µM | [2] |

In Vivo Studies

Preclinical studies in animal models of obesity and type 2 diabetes have been conducted to evaluate the therapeutic potential of this compound.

-

Effects on Insulin and Glucose Homeostasis: In obese Zucker rats, intraperitoneal administration of this compound (6 mg/kg for 8 weeks) significantly decreased serum insulin levels and improved insulin tolerance.[6] However, it did not significantly affect food intake, body weight, blood glucose, or glucose tolerance.[6] In db/db mice, a model of type 2 diabetes, daily tail vein injections of this compound (10 mg/kg for 21 days) also reduced blood insulin levels and improved insulin sensitivity, but did not alter blood glucose levels.[5][8]

-

Protection of Pancreatic β-cells: Long-term administration of this compound in db/db mice was shown to reduce the apoptotic rate of pancreatic β-cells.[5][8][9] This protective effect is thought to be mediated by reducing the overload and lipotoxicity on β-cells.[5]

-

Akt Phosphorylation: In the liver of obese Zucker rats, this compound treatment increased the phosphorylation levels of Akt, suggesting an improvement in insulin signaling.[6]

Table 3: Summary of In Vivo Effects of this compound

| Animal Model | Dosage and Duration | Key Findings | Reference |

| Obese Zucker Rats | 6 mg/kg/day (i.p.) for 8 weeks | Decreased serum insulin, improved insulin tolerance, increased hepatic Akt phosphorylation. No effect on glucose tolerance, body weight, or food intake. | [6] |

| db/db Mice | 10 mg/kg/day (i.v.) for 21 days | Reduced blood insulin, improved insulin sensitivity, inhibited glucose-stimulated insulin secretion, reduced pancreatic β-cell apoptosis. No significant change in blood glucose. | [5][8] |

Signaling Pathways and Experimental Workflows

Caption: GPR40 signaling pathway and the inhibitory action of this compound.

Caption: General workflow for in vitro pharmacodynamic evaluation of this compound.

Detailed Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol is adapted from standard procedures for measuring Gq-coupled GPCR activation.

-

Cell Culture: GPR40-CHO cells are seeded into 96-well black-walled, clear-bottom plates and cultured to confluency.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

Compound Addition: The plate is placed in a fluorescence microplate reader. Baseline fluorescence is measured before the automated addition of this compound at various concentrations, followed by the addition of a fatty acid agonist (e.g., linoleic acid).

-

Data Acquisition: Fluorescence intensity is monitored over time. The change in fluorescence, indicative of intracellular calcium concentration, is recorded.

-

Data Analysis: The peak fluorescence response is measured and normalized to the response of the agonist alone. IC50 values are calculated by fitting the data to a four-parameter logistic equation.

ERK1/2 Phosphorylation Assay (Western Blot)

-

Cell Culture and Treatment: GPR40-CHO or MIN6 cells are grown to near confluency in appropriate culture dishes. Cells are serum-starved for several hours before treatment with this compound for a specified pre-incubation period, followed by stimulation with a fatty acid agonist.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software, and the ratio of p-ERK1/2 to total ERK1/2 is calculated.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

-

Cell Culture: MIN6 cells are seeded in 24-well plates and cultured until they reach an appropriate density.

-

Pre-incubation: Cells are washed and pre-incubated in a low-glucose Krebs-Ringer bicarbonate buffer (KRBB) for 1-2 hours to establish a basal state of insulin secretion.

-

Treatment and Stimulation: The pre-incubation buffer is replaced with KRBB containing low glucose (e.g., 2.8 mM) or high glucose (e.g., 16.7 mM), with or without this compound and a fatty acid potentiator (e.g., palmitic acid). Cells are incubated for 1-2 hours at 37°C.

-

Supernatant Collection: After incubation, the supernatant from each well is collected.

-

Insulin Measurement: The concentration of insulin in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit specific for mouse insulin.

-

Data Analysis: Insulin secretion is normalized to the total protein content or cell number in each well. The results are expressed as fold-change over the basal (low glucose) condition.

TUNEL Assay for Pancreatic β-cell Apoptosis in Tissue Sections

This protocol is for detecting apoptosis in pancreatic tissue from in vivo studies.

-

Tissue Preparation: Pancreatic tissues from control and this compound-treated animals (e.g., db/db mice) are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.

-

Deparaffinization and Rehydration: Tissue sections are deparaffinized with xylene and rehydrated through a graded series of ethanol concentrations.

-

Permeabilization: Sections are treated with proteinase K to permeabilize the tissue.

-

TUNEL Staining: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is performed using a commercial kit according to the manufacturer's instructions. This involves incubating the sections with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP, which labels the 3'-hydroxyl ends of fragmented DNA.

-

Immunofluorescence Co-staining (Optional): To identify apoptotic β-cells specifically, sections can be co-stained with an anti-insulin antibody. A fluorescently labeled secondary antibody is used to visualize the insulin-positive cells.

-

Microscopy and Image Analysis: The stained sections are visualized using a fluorescence microscope. The number of TUNEL-positive nuclei within the insulin-positive islets is counted.

-

Data Analysis: The apoptotic index is calculated as the percentage of TUNEL-positive β-cells relative to the total number of β-cells within the islets.

Conclusion

This compound is a valuable research tool for investigating the role of GPR40 in metabolic diseases. Its well-characterized pharmacodynamic profile as a GPR40 antagonist demonstrates clear effects on intracellular signaling, insulin secretion, and β-cell survival in preclinical models. While a comprehensive public record of its pharmacokinetic properties is currently lacking, the available data strongly support its utility in elucidating the physiological and pathophysiological functions of GPR40. Further studies are warranted to fully characterize its pharmacokinetic profile and to further explore its therapeutic potential.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. DC 260126 | Free Fatty Acid Receptor Antagonists: R&D Systems [rndsystems.com]

- 5. This compound: A Small-Molecule Antagonist of GPR40 that Protects against Pancreatic β-Cells Dysfunction in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a small-molecule antagonist of GPR40, improves insulin tolerance but not glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

An In-depth Technical Guide on the Early-Stage Research of DC260126 for Type 2 Diabetes

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the preclinical research on DC260126, a small-molecule antagonist of the G protein-coupled receptor 40 (GPR40), in the context of type 2 diabetes. The document details its mechanism of action, findings from key animal studies, and the experimental protocols used.

Introduction: The Role of GPR40 in Type 2 Diabetes

Type 2 diabetes is a metabolic disorder characterized by hyperglycemia resulting from insulin resistance and progressive pancreatic β-cell dysfunction. Free fatty acids (FFAs) play a dual role in this process. Acutely, they can potentiate glucose-stimulated insulin secretion (GSIS), but chronic exposure leads to β-cell exhaustion, dysfunction (lipotoxicity), and apoptosis.[1][2][3]

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is highly expressed in pancreatic β-cells and is a key mediator of the effects of medium and long-chain FFAs on insulin secretion.[1][2] Activation of GPR40 by FFAs stimulates a signaling cascade that enhances insulin release.[2][3] This has made GPR40 a target for therapeutic intervention. While GPR40 agonists have been explored to enhance insulin secretion, there is a compelling rationale for investigating GPR40 antagonists. The hypothesis is that inhibiting GPR40 could protect β-cells from the chronic overstimulation and lipotoxicity induced by elevated FFA levels in type 2 diabetes, thereby preserving β-cell function and mass.[1][4]

This compound is a small-molecule antagonist of GPR40 developed to investigate this therapeutic hypothesis.[1][5] This guide summarizes the foundational preclinical evidence.

Mechanism of Action of this compound

This compound functions as a direct antagonist to GPR40. In vitro studies have demonstrated its ability to inhibit the downstream signaling pathways activated by fatty acids.

GPR40 Signaling Pathway and Inhibition by this compound

GPR40 is a Gq protein-coupled receptor.[2] Upon binding of FFAs, the Gαq subunit activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, and the subsequent increase in intracellular Ca2+ is a primary driver for insulin granule exocytosis. This compound competitively binds to GPR40, preventing FFA-mediated activation and subsequent intracellular Ca2+ elevation.[5][6] Studies also show that this compound can reduce linoleic acid-stimulated ERK1/2 phosphorylation.[5][6]

In Vitro Inhibitory Activity

This compound dose-dependently inhibits GPR40-mediated Ca2+ elevations stimulated by various free fatty acids in GPR40-overexpressing CHO cells.[5][6]

| Fatty Acid Stimulant | IC50 of this compound (μM) |

| Linoleic Acid | 6.28[5][6] |

| Oleic Acid | 5.96[5][6] |

| Palmitoleic Acid | 7.07[5][6] |

| Lauric Acid | 4.58[5][6] |

Preclinical In Vivo Efficacy Studies

The effects of this compound have been evaluated in established rodent models of obesity, insulin resistance, and type 2 diabetes.

Study in Obese Diabetic db/db Mice

A key study investigated the effects of this compound on β-cell dysfunction in the db/db mouse, a widely used model for obesity-related type 2 diabetes.[1][4]

-

Animal Model: Nine-week-old male db/db mice, which exhibit hyperglycemia and insulin resistance, were used.[1] Age-matched lean littermates served as controls.

-

Drug Administration: Mice were treated for 21 days with this compound at a dose of 10 mg/kg or vehicle. To minimize effects on intestinal GPR40 and GLP-1 release, the drug was administered via tail vein injection.[1]

-

Pharmacodynamic Assessments:

-

Oral Glucose Tolerance Test (OGTT): After 21 days of treatment, mice were fasted and administered 2 g/kg glucose via oral gavage. Blood glucose and insulin levels were measured at multiple time points (0, 20, 40, 60, 120 min).[1][7]

-

Insulin Tolerance Test (ITT): Mice were injected intraperitoneally with 0.75 U/kg human insulin, and blood glucose was monitored.[4]

-

Serum Analysis: At the end of the study, fasting serum levels of insulin, proinsulin, triglyceride (TG), and total cholesterol (TC) were measured by ELISA and respective kits.[1]

-

Immunohistochemistry: Pancreatic islets were stained to assess β-cell mass, insulin expression, and apoptosis (using TUNEL staining).[1]

-

Treatment with this compound for 21 days resulted in significant improvements in markers of β-cell function and insulin sensitivity, although it did not lower blood glucose.[1][4]

| Parameter | Vehicle-Treated db/db | This compound-Treated db/db | % Change vs Vehicle | p-value |

| Fasting Plasma Glucose (mmol/L) | ~25 | ~24 | No significant change | >0.05[1] |

| Fasting Serum Insulin (ng/mL) | ~4.2 | ~2.8 | ↓ 33.3% | <0.05[1] |

| Proinsulin/Insulin Ratio | ~0.8 | ~0.4 | ↓ 50.0% | <0.05[1][4] |

| HOMA-IR Index | ~26 | ~16 | ↓ 38.5% | <0.05[4] |

| Test | Parameter | Vehicle-Treated db/db | This compound-Treated db/db | Finding |

| OGTT | Glucose AUC | No significant difference | No significant difference | Did not improve glucose tolerance.[1][7] |

| Insulin AUC (Phase 2) | Significantly higher than lean | Significantly lower than vehicle | Suppressed GSIS.[1][7] | |

| ITT | Glucose Levels | Higher (less sensitive) | Lower (more sensitive) | Improved insulin sensitivity.[1][7] |

| Parameter | Vehicle-Treated db/db | This compound-Treated db/db | Finding |

| β-cell Mass | Increased (compensatory) | Reduced vs. vehicle | Reduced compensatory β-cell expansion.[1] |

| β-cell Apoptosis | Significantly increased | Reduced vs. vehicle | Protected β-cells from apoptosis.[1][4] |

Study in Obese Zucker Rats

To further explore the effects on insulin resistance, this compound was tested in obese Zucker rats, a model of hyperinsulinemia and insulin resistance without the severe hyperglycemia seen in db/db mice.[8][9]

-

Animal Model: Female obese Zucker rats were used.[8]

-

Drug Administration: Rats were treated for 8 weeks with this compound at a dose of 6 mg/kg or vehicle, administered via intraperitoneal injection once daily.[8]

-

Endpoints: Food intake and body weight were monitored. At the end of the study, fasting blood was collected to measure glucose, insulin, and lipids. Glucose tolerance (OGTT) and insulin tolerance (ITT) were assessed. Liver samples were collected for Western blot analysis of Akt phosphorylation.[8]

The study in Zucker rats corroborated the findings from the db/db mice, showing an improvement in insulin sensitivity without affecting glucose tolerance or body weight.[8]

| Parameter | Vehicle-Treated | This compound-Treated | Finding |

| Body Weight | No significant difference | No significant difference | No effect on body weight.[8] |

| Food Intake | No significant difference | No significant difference | No effect on food intake.[8] |

| Blood Glucose | No significant difference | No significant difference | No effect on glycemia.[8] |

| Serum Insulin | Higher | Significantly Lower | Reduced hyperinsulinemia.[8] |

| Glucose Tolerance (OGTT) | No significant difference | No significant difference | Did not improve glucose tolerance.[8] |

| Insulin Tolerance (ITT) | Impaired | Significantly Improved | Improved insulin sensitivity.[8] |

| Liver Akt Phosphorylation | Lower | Increased | Increased insulin signaling in the liver.[8] |

Discussion: A β-Cell Protective Mechanism

The collective preclinical data suggests that GPR40 antagonism by this compound does not directly lower blood glucose. Instead, its primary benefit appears to be the protection of pancreatic β-cells by alleviating the stress caused by chronic hyperinsulinemia and lipotoxicity.[1][4] In a state of insulin resistance, β-cells compensate by increasing their mass and insulin output. This chronic overwork leads to ER stress, an increased proinsulin-to-insulin conversion ratio, and ultimately, apoptosis and β-cell failure.[1]

By blocking one of the pathways (GPR40) that stimulates insulin secretion, this compound effectively "rests" the β-cells. This reduces the drive for insulin hypersecretion, lowers the proinsulin/insulin ratio, and decreases apoptosis.[1][4] The improvement in insulin sensitivity observed in peripheral tissues like the liver is likely an indirect consequence of reduced hyperinsulinemia, as chronically high insulin levels are known to downregulate insulin receptor signaling.[1][8]

Conclusion

Early-stage research on the GPR40 antagonist this compound reveals a novel therapeutic strategy for type 2 diabetes focused on preserving β-cell function rather than directly managing glycemia. In preclinical models of obesity and insulin resistance, this compound consistently reduced hyperinsulinemia, improved insulin sensitivity, and protected pancreatic β-cells from apoptosis and compensatory overload.[1][4][8] While it did not lower blood glucose levels, its ability to mitigate β-cell exhaustion suggests a potential role in slowing the progression of type 2 diabetes. These findings provide a strong rationale for further investigation into GPR40 antagonism as a disease-modifying approach for β-cell preservation.

References

- 1. This compound: A Small-Molecule Antagonist of GPR40 that Protects against Pancreatic β-Cells Dysfunction in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a small-molecule antagonist of GPR40, improves insulin tolerance but not glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. axonmedchem.com [axonmedchem.com]

The Selectivity Profile of DC260126 for FFAR1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC260126 is recognized as a potent antagonist of the Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40). This receptor is a key therapeutic target for type 2 diabetes due to its role in glucose-stimulated insulin secretion. This technical guide provides a comprehensive overview of the selectivity profile of this compound for FFAR1, presenting available quantitative data, detailed experimental methodologies for key functional assays, and visual representations of the associated signaling pathways and experimental workflows. While quantitative data on the selectivity of this compound against other free fatty acid receptors such as FFAR2, FFAR3, and GPR120 is not extensively available in the public domain, this guide outlines the standard procedures for performing such a selectivity assessment.

Introduction to this compound and FFAR1

Free Fatty Acid Receptor 1 (FFAR1) is a G protein-coupled receptor (GPCR) that is predominantly expressed in pancreatic β-cells.[1][2] It is activated by medium to long-chain free fatty acids (FFAs), leading to an enhancement of glucose-stimulated insulin secretion (GSIS).[1][3][4] This glucose-dependent activity makes FFAR1 an attractive drug target for the treatment of type 2 diabetes, as it poses a lower risk of hypoglycemia compared to other insulin secretagogues. This compound has been identified as a small molecule antagonist of FFAR1.[5][6][7][8][9][10] Understanding its selectivity profile is crucial for evaluating its potential as a therapeutic agent and as a chemical probe to further elucidate the physiological functions of FFAR1.

Quantitative Antagonist Activity of this compound at FFAR1

This compound has been shown to dose-dependently inhibit the intracellular signaling cascades initiated by the activation of FFAR1 by various fatty acid agonists. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in functional assays.

| Agonist | Assay Type | Cell Line | IC50 (µM) | Reference |

| Linoleic Acid | Calcium Mobilization | GPR40-CHO | 6.28 | [5][6][8][10] |

| Oleic Acid | Calcium Mobilization | GPR40-CHO | 5.96 | [5][6][8][10] |

| Palmitoleic Acid | Calcium Mobilization | GPR40-CHO | 7.07 | [5][6][8][10] |

| Lauric Acid | Calcium Mobilization | GPR40-CHO | 4.58 | [5][6][8][10] |

GPR40-CHO: Chinese Hamster Ovary cells stably expressing GPR40 (FFAR1).

FFAR1 Signaling Pathway

Upon activation by an agonist, FFAR1 primarily couples to the Gq alpha subunit of the heterotrimeric G protein.[3][11] This initiates a downstream signaling cascade that results in increased intracellular calcium concentrations and the activation of other signaling molecules, ultimately leading to the potentiation of insulin secretion. Some synthetic agonists have also been shown to induce Gs-mediated signaling.

References

- 1. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

- 5. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound, a small-molecule antagonist of GPR40, improves insulin tolerance but not glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel class of antagonists for the FFAs receptor GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Administration of DC260126 to db/db Mice Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration of DC260126, a GPR40 antagonist, to db/db mouse models of type 2 diabetes. The protocols outlined below are based on established research to ensure reproducibility and accuracy in assessing the therapeutic potential of this compound.

Introduction